N-(4-butylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-butylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-methoxyphenylmethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-butylphenyl group.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-4-5-18-6-10-20(11-7-18)27-23(30)17-34-26-28-22-14-15-33-24(22)25(31)29(26)16-19-8-12-21(32-2)13-9-19/h6-15H,3-5,16-17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKRFJQAOMTYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on existing research findings.
- Molecular Formula : C26H27N3O3S2
- Molecular Weight : 493.64 g/mol
- IUPAC Name : N-(4-butylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Antimicrobial Properties
Research has indicated that compounds containing thieno[3,2-d]pyrimidine moieties often exhibit antimicrobial activities. For instance, studies on related compounds have demonstrated effective inhibition against various bacterial strains and fungi. The presence of sulfur in the structure may enhance these properties by interacting with microbial cell membranes or enzymes involved in metabolism .
Anticancer Potential
The thienopyrimidine core is also recognized for its anticancer potential. In particular, compounds with similar structures have shown to inhibit specific kinases involved in cancer progression. Preliminary studies suggest that this compound could serve as a lead compound for further development in cancer therapeutics .
Research Findings and Case Studies
- Inhibitory Activity Against Enzymes :
- Antioxidant Activity :
Data Table of Biological Activities
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Compounds with a thieno[3,2-d]pyrimidine core have been explored for their antimicrobial properties. Research indicates that similar compounds exhibit activity against various bacterial strains and fungi, suggesting that N-(4-butylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may also possess such activity .
-
Antiviral Activity :
- The thieno[3,2-d]pyrimidine scaffold is known for its potential as an antiviral agent. For instance, compounds derived from this structure have shown efficacy against human viruses by inhibiting viral replication mechanisms . Therefore, this compound could be investigated for similar antiviral properties.
- Anti-inflammatory Effects :
- Anticancer Potential :
Synthesis and Development
The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Understanding the synthetic pathways is crucial for large-scale production and further pharmacological testing.
Case Studies and Research Findings
- Antimicrobial Testing : In a study focusing on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives, compounds similar to N-(4-butylphenyl)-2-{...} demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antiviral Screening : A recent investigation into the antiviral potential of thienopyrimidine derivatives indicated promising results against specific viral strains. This highlights the need for further studies on N-(4-butylphenyl)-2-{...} to evaluate its effectiveness .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Substituent Effects
The target compound’s key structural differentiators include:
- 4-Butylphenyl group : A lipophilic substituent that enhances membrane permeability compared to shorter alkyl chains (e.g., methyl or ethyl in analogues).
- 4-Methoxyphenylmethyl group : Electron-donating methoxy substituent, which contrasts with ethoxy () or trifluoromethoxy () groups in analogues.
- Sulfanyl-acetamide linker : A common feature shared with analogues, critical for hydrogen bonding and target binding .
Table 1: Substituent Comparison of Key Analogues
Electronic and Physicochemical Properties
- Solubility : The methoxy group in the target compound offers moderate polarity, whereas trifluoromethoxy () or ethoxy () substituents may alter solubility profiles due to differences in electron-withdrawing/donating effects .
- Hydrogen Bonding : The sulfanyl-acetamide linker facilitates N–H···O and C–H···O interactions, stabilizing crystal packing (as seen in ) and influencing bioavailability .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
- Stepwise Functionalization : Begin with modular synthesis of the thieno[3,2-d]pyrimidinone core, followed by sulfanyl-acetamide coupling. Use Pd-catalyzed cross-coupling for the 4-methoxyphenylmethyl substitution .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates. Confirm purity via NMR (δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z ~520 [M+H]+) .
- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 eq. of 4-butylphenylamine) and reflux in DMF at 110°C for 8 hours to maximize coupling efficiency .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures using Bruker APEX2 diffractometers (Mo-Kα radiation, λ = 0.71073 Å). Refine via SHELXL2016 to confirm bond angles (e.g., 120.5° for thiophene-pyrimidine dihedral) .
- Spectroscopy : Combine ¹H/¹³C NMR (e.g., δ 2.5 ppm for butyl chain CH₂) with FT-IR (1650 cm⁻¹ for C=O stretching) to validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+Na]+ = 543.12) to verify molecular integrity .
Q. How should researchers design in vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs with sulfanyl-thienopyrimidine scaffolds .
- Dose-Response : Use 10-dose IC₅₀ curves (0.1–100 μM) in HEK293 or A549 cell lines. Include positive controls (e.g., Gefitinib for EGFR) .
- Solubility Management : Pre-dissolve in DMSO (≤0.1% final concentration) and dilute in PBS (pH 7.4) to avoid aggregation .
Advanced Research Questions
Q. What computational strategies predict binding modes and selectivity against off-target proteins?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with homology-modeled kinase domains (PDB templates: 1M17 for EGFR). Focus on sulfanyl-acetamide interactions with ATP-binding pockets (ΔG ≤ -9 kcal/mol) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å) .
- Pharmacophore Mapping : Align with known inhibitors (e.g., Erlotinib) to identify critical H-bond donors (e.g., acetamide NH) and hydrophobic contacts (4-butylphenyl group) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications : Replace 4-methoxyphenylmethyl with 4-fluorophenyl to enhance lipophilicity (clogP ↑ 0.5 units). Monitor impact on IC₅₀ via kinase assays .
- Side-Chain Optimization : Substitute butylphenyl with cyclopropyl analogs to reduce metabolic clearance (test in human liver microsomes, t½ > 60 min) .
- Bioisosteres : Replace thienopyrimidinone with pyridopyrimidinone to improve solubility (aqueous solubility ≥ 50 μM) without losing potency .
Q. How to resolve contradictions in solubility and stability data across experimental batches?
Methodological Answer:
- Degradation Analysis : Perform forced degradation studies (40°C/75% RH for 14 days). Identify hydrolyzed byproducts (e.g., free thiol via LC-MS) and adjust storage to inert atmospheres .
- Polymorph Screening : Use solvent-mediated crystallization (ethanol/water) to isolate stable Form II (melting point 218°C vs. 205°C for metastable Form I) .
- Buffer Compatibility : Test pH-dependent solubility (e.g., 0.1 M citrate buffer, pH 3–8) to optimize formulation for in vivo studies .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational docking results?
Methodological Answer:
- Conformational Flexibility : X-ray structures (e.g., C–S bond length 1.81 Å) may show static poses, whereas docking assumes rigid receptors. Perform ensemble docking with multiple protein conformers .
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrogen bonding not captured in crystallography .
- Validation : Cross-check with mutagenesis (e.g., Ala-scanning of kinase residues) to confirm critical interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
